molecular formula C6H10N2O3 B1444374 (S)-1,3-dimethyl-2-oxoimidazolidine-4-carboxylic acid CAS No. 1069090-20-5

(S)-1,3-dimethyl-2-oxoimidazolidine-4-carboxylic acid

Cat. No. B1444374
M. Wt: 158.16 g/mol
InChI Key: WWEBUHYSGAZECX-BYPYZUCNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This typically includes the compound’s systematic name, common name, and structural formula. It may also include its classification (e.g., organic, inorganic, polymer, etc.) and its role or use.



Synthesis Analysis

This involves detailing the methods used to synthesize the compound, including the starting materials, reaction conditions, and the yield.



Molecular Structure Analysis

This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure and stereochemistry of the compound.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, including its reactivity, the conditions required for the reactions, and the products formed.



Physical And Chemical Properties Analysis

This involves the study of properties such as melting point, boiling point, solubility, density, refractive index, and specific rotation. Chemical properties might include acidity or basicity, reactivity with common reagents, and stability.


Scientific Research Applications

Synthesis and Application as Chiral Auxiliary

(Studer, Hintermann, & Seebach, 1995) demonstrate the synthesis and applications of a chiral auxiliary derived from (S)-1,3-dimethyl-2-oxoimidazolidine-4-carboxylic acid. This compound is used as an auxiliary in dipeptide synthesis and in the preparation of enantiomerically pure acids.

Formation of Nitrogen-Containing Heterocycles

(Miyamoto & Yamazaki, 1994) describe the use of derivatives of 2-oxoimidazolidine in forming various nitrogen-containing heterocycles, which are important in pharmaceutical chemistry.

Angiotensin Converting Enzyme Inhibitors

(Hayashi et al., 1989) synthesized derivatives of 2-oxoimidazolidine-4-carboxylic acid, which showed potent inhibitory activities against angiotensin-converting enzyme, indicating potential application in antihypertensive therapy.

Catalysis in Green Chemistry

(Nikpassand, Fekri, & Taherkhorsand, 2017) and (Massoumi Shahi et al., 2018) discuss the use of 2-oxoimidazolidine derivatives in green synthesis processes, exemplifying its role as a catalyst in synthesizing organic compounds.

Preparation of Optically Active Intermediates

(Iriuchijima, Hasegawa, & Tsuchihashi, 1982) show the asymmetric hydrolysis of diesters using pig liver esterase, leading to the preparation of optically active intermediates for the synthesis of biologically important compounds.

Pharmaceutical Applications

(Arasappan et al., 2004) synthesized novel derivatives of 2-oxoimidazolidine-4-carboxylic acid as inhibitors of the hepatitis C virus NS3-4A serine protease, illustrating its potential in antiviral drug development.

Structural Studies

(Lowe & Schwalbe, 1995) describe the crystal structure of a derivative of 2-oxoimidazolidine, contributing to the understanding of molecular structures in drug design.

Safety And Hazards

This involves the study of the compound’s toxicity, flammability, environmental impact, and precautions that need to be taken while handling and storing it.


Future Directions

This involves a discussion of unanswered questions about the compound and suggestions for future research.


properties

IUPAC Name

(4S)-1,3-dimethyl-2-oxoimidazolidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O3/c1-7-3-4(5(9)10)8(2)6(7)11/h4H,3H2,1-2H3,(H,9,10)/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWEBUHYSGAZECX-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(N(C1=O)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C[C@H](N(C1=O)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-1,3-dimethyl-2-oxoimidazolidine-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-1,3-dimethyl-2-oxoimidazolidine-4-carboxylic acid
Reactant of Route 2
(S)-1,3-dimethyl-2-oxoimidazolidine-4-carboxylic acid
Reactant of Route 3
(S)-1,3-dimethyl-2-oxoimidazolidine-4-carboxylic acid
Reactant of Route 4
(S)-1,3-dimethyl-2-oxoimidazolidine-4-carboxylic acid
Reactant of Route 5
(S)-1,3-dimethyl-2-oxoimidazolidine-4-carboxylic acid
Reactant of Route 6
(S)-1,3-dimethyl-2-oxoimidazolidine-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.